
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is an organosulfur compound with a unique structure that includes both phenyl and dimethylphenyl groups attached to a methanesulfinothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate typically involves the reaction of 2,6-dimethylphenylmethanethiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the phenyl or dimethylphenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor to pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate exerts its effects involves interactions with various molecular targets. The sulfinothioate group can undergo redox reactions, influencing the redox state of the cellular environment. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
S-Methyl methanethiosulfinate: Another organosulfur compound with similar reactivity.
Phenyl methanethioate: Shares structural similarities but lacks the dimethylphenyl group.
Uniqueness
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is unique due to the presence of both phenyl and dimethylphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
87463-82-9 |
|---|---|
Molecular Formula |
C15H16OS2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,3-dimethyl-2-(phenylsulfanylsulfinylmethyl)benzene |
InChI |
InChI=1S/C15H16OS2/c1-12-7-6-8-13(2)15(12)11-18(16)17-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3 |
InChI Key |
HJHQSJYBDOLCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




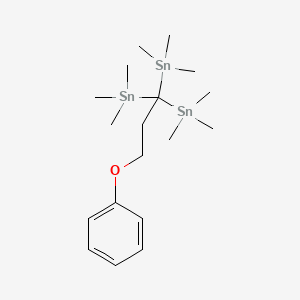

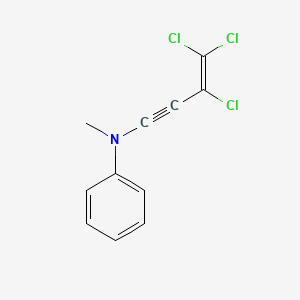
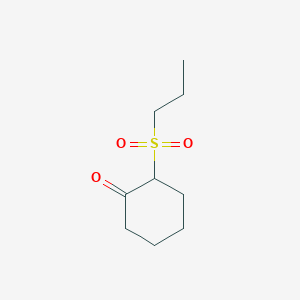
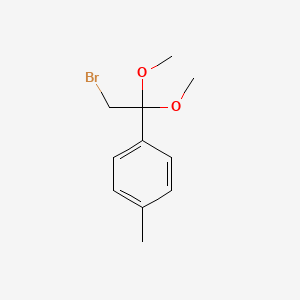
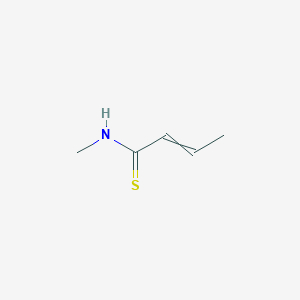
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)

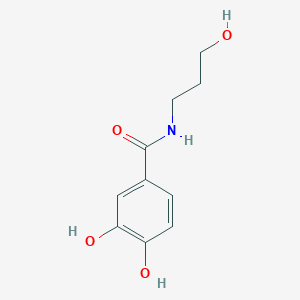
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
